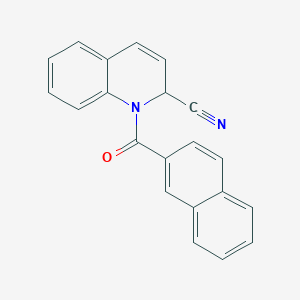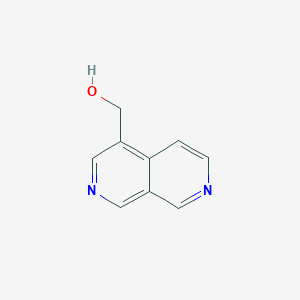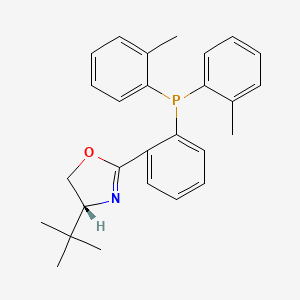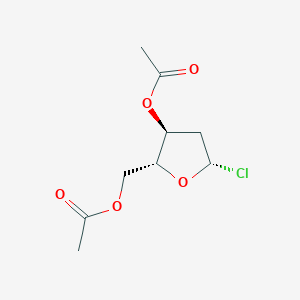
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is a complex organic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthalene ring fused to a quinoline structure, with a carbonitrile group attached
Métodos De Preparación
The synthesis of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multicomponent reactions utilizing 2-naphthol as a starting material. One common synthetic route includes the Knoevenagel condensation between an aldehyde and dimedone, followed by the reaction of 2-naphthol with the intermediate formed . Industrial production methods may involve similar multistep processes, optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated products.
Substitution: The compound can participate in substitution reactions, particularly at the naphthalene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential in biological assays and as probes for studying biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(2-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other naphthoyl derivatives and quinoline-based compounds. Similar compounds include:
1-(2-Naphthoyl)-3,3,3-trifluoroacetone: Known for its luminescent properties and applications in materials science.
1,4-Dihydroxy-2-naphthoyl coenzyme A: Involved in the biosynthesis of vitamins K1 and K2. The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactions, making it a valuable compound for diverse research applications.
Propiedades
Fórmula molecular |
C21H14N2O |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
1-(naphthalene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-19-12-11-16-6-3-4-8-20(16)23(19)21(24)18-10-9-15-5-1-2-7-17(15)13-18/h1-13,19H |
Clave InChI |
BWUMWFLXVOSCQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)C(=O)N3C(C=CC4=CC=CC=C43)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)

![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12848955.png)
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)


![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)

![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)

![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)

![B-[4-(4-Butylcyclohexyl)-2-fluorophenyl]boronic acid](/img/structure/B12849018.png)
